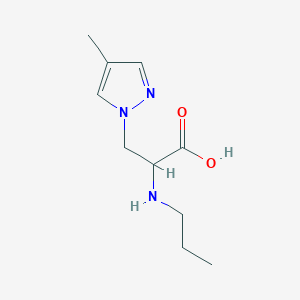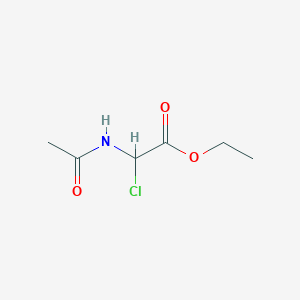
Ethyl 2-chloro-2-acetamidoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-2-acetamidoacetate is an organic compound with the molecular formula C6H10ClNO3. It is a versatile chemical used in various scientific research applications due to its unique reactivity and properties. This compound is often employed as a key building block in the synthesis of novel pharmaceuticals and biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-acetamidoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process includes cooling the raw material to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then slowly heated to 20-25°C and allowed to react for about four hours. After the reaction, the mixture is subjected to reduced pressure and vacuum to remove residual acidic gas, which is absorbed by a caustic soda liquid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs and environmental impact. For instance, the use of reaction solvents is minimized, and the acidic gas generated during the reaction is absorbed to reduce waste .
化学反应分析
Types of Reactions
Ethyl 2-chloro-2-acetamidoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: Reduced derivatives with modified functional groups.
科学研究应用
Ethyl 2-chloro-2-acetamidoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of various chemicals and materials
作用机制
The mechanism of action of ethyl 2-chloro-2-acetamidoacetate involves its reactivity with nucleophiles and other reagents. The chlorine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The ester and amide groups also contribute to its reactivity, allowing it to participate in various chemical transformations .
相似化合物的比较
Ethyl 2-chloro-2-acetamidoacetate can be compared with similar compounds such as ethyl chloroacetate and ethyl acetoacetate. While all these compounds contain ester groups, this compound is unique due to the presence of both chlorine and acetamido groups, which enhance its reactivity and versatility in chemical synthesis .
List of Similar Compounds
- Ethyl chloroacetate
- Ethyl acetoacetate
- Ethyl bromoacetate
- Ethyl iodoacetate
These compounds share some structural similarities but differ in their reactivity and applications.
属性
分子式 |
C6H10ClNO3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-6(10)5(7)8-4(2)9/h5H,3H2,1-2H3,(H,8,9) |
InChI 键 |
CHYHOSYHUSIVCU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(NC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)


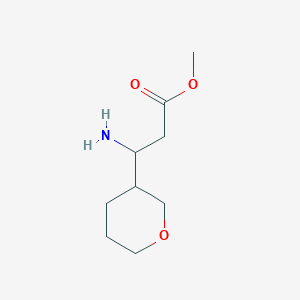
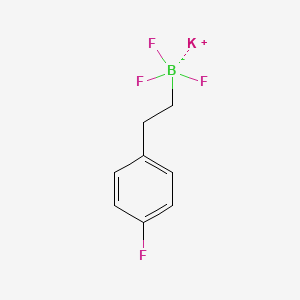
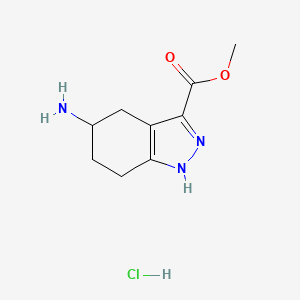
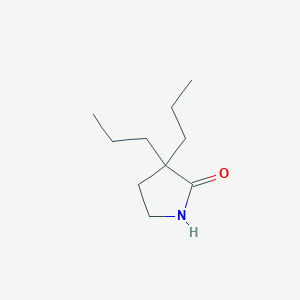

![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
